

# 6-Bromo-8-methoxy-chroman Scaffolds: Molecular Architecture, Identifiers, and Functionalization

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: 6-Bromo-8-methoxy-chroman

Cat. No.: B8413497

[Get Quote](#)

Intended Audience: Medicinal Chemists, Application Scientists, and Drug Development Professionals  
Document Scope: Structural profiling, verified chemical identifiers, retrosynthetic potential, and self-validating functionalization protocols of the 6-bromo-8-methoxychromane core.

## Executive Summary: The Chroman Pharmacophore

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a highly privileged scaffold in medicinal chemistry, frequently serving as a bioisostere for diverse bicyclic ring systems<sup>[1]</sup>. The functionalization of this core with a bromine atom at the C6 position and a methoxy group at the C8 position—yielding 6-bromo-8-methoxychromane and its subsequent amine derivatives—creates a highly versatile, orthogonally reactive building block. The C6-bromine provides a reliable handle for transition-metal-catalyzed cross-coupling, while the C8-methoxy group locks the local conformation and acts as a localized hydrogen-bond acceptor, influencing the molecule's overall pharmacokinetic profile.

This technical guide aggregates the verified Chemical Abstracts Service (CAS) registries for the 6-bromo-8-methoxychromane base and its primary drug-discovery derivatives, detailing the

mechanistic rationale behind their use and providing self-validating laboratory protocols for their synthetic manipulation.

## Chemometric Data & Verified Identifiers

Identifying the correct CAS numbers for the 6-bromo-8-methoxychromane family is critical to navigating supply chain logistics and literature databases. The core molecule is distinct from its highly sought-after amine derivatives (e.g., 3-methanamines and 4-amines), which serve as ready-to-use fragments in small-molecule drug design.

### Table 1: Core Identifiers and Derived Scaffolds

Chemical Name / Nomenclature	CAS Number	Molecular Formula	MW ( g/mol )	Functional Role
6-Bromo-8-methoxychromane (Core)	81258-21-1[2]	C <sub>10</sub> H <sub>11</sub> BrO <sub>2</sub>	243.10	Base scaffold for organometallic cross-coupling; primary precursor[3].
(6-Bromo-8-methoxychromane-3-yl)methanamine	885271-56-7[4]	C <sub>11</sub> H <sub>14</sub> BrNO <sub>2</sub>	272.14	Extended aliphatic amine for amide coupling; provides basic center.
(6-Bromo-8-methoxychromane-3-yl)methylamine HCl	1965309-91-4[5]	C <sub>11</sub> H <sub>15</sub> BrClNO <sub>2</sub>	308.60	Hydrochloride salt of the above; optimized for solubility and cold-chain stability[5].
(R)-6-Bromo-8-methoxychromane-4-amine	1344433-12-0[6]	C <sub>10</sub> H <sub>12</sub> BrNO <sub>2</sub>	258.11	Chiral center at C4; strictly defined vector for receptor-pocket binding[7].

## Molecular Architecture & Mechanistic Causality

### Electronic and Steric Interplay

The substitution pattern on the benzopyran ring fundamentally alters the reactivity of the molecule during late-stage synthesis:

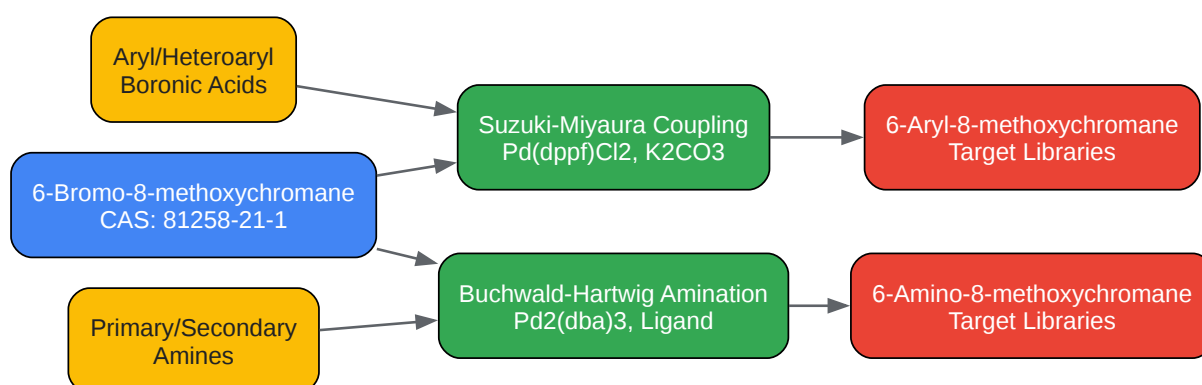
- C6-Bromine: Bromine serves as an optimal leaving group for oxidative addition by palladium or nickel catalysts. Position 6 is para to the pyran oxygen (O1), but the dominating

resonance (+M) comes from the C8-methoxy group, which is meta to the C6 position, preventing severe deactivation of the C-Br bond.

- C8-Methoxy: The bulky methoxy group at C8 introduces a significant steric shield adjacent to the O1 ether oxygen. This forces specific geometric arrangements upon binding to target proteins and reduces the basicity/nucleophilicity of the pyran oxygen.

## Retrosynthetic Workflow & Functionalization Logic

To understand how these blocks are deployed in a discovery setting, it is necessary to map out their primary functionalization pathways.



[Click to download full resolution via product page](#)

Retrosynthetic and late-stage functionalization logic for the 6-Bromo-8-methoxychromane scaffold.

## Standardized Functionalization Protocol: Suzuki-Miyaura Coupling

The following protocol details the arylation of the C6 position using a Suzuki-Miyaura cross-coupling. As experienced chemists know, the challenge with electron-rich brominated aromatics lies in preventing protodehalogenation and homocoupling.

## Reagent Preparation & Causality

- Catalyst Choice:

is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center. Causality: This forced proximity accelerates the rate-limiting reductive elimination step, outcompeting side reactions such as

-hydride elimination.

- Solvent System: 1,4-Dioxane / Water (4:1 v/v). Causality: The biphasic nature ensures that the organic precursors are fully solvated (Dioxane) while simultaneously dissociating the inorganic base (Water) to form the active

intermediate essential for transmetalation.

## Step-by-Step Procedure

- System Assembly: To a dry, 50 mL Schlenk tube equipped with a magnetic stir bar, add 6-bromo-8-methoxychromane (1.0 equiv, 1.0 mmol), the desired aryl boronic acid (1.2 equiv, 1.2 mmol), and

(0.05 equiv, 0.05 mmol).

- Base Addition: Add potassium carbonate (

, 2.5 equiv, 2.5 mmol).

- Solvent Introduction & Degassing: Add 10 mL of the Dioxane/Water (4:1) mixture. Immediately begin sparging the solution with Argon gas via a submerged needle for exactly 15 minutes.

- Expertise Note: Dissolved

aggressively oxidizes the electron-rich

active species into inactive

complexes, killing the catalytic cycle. Sparging is strictly non-negotiable.

- Thermal Activation: Seal the tube and heat the biphasic mixture in an oil bath at 90 °C for 8 hours with vigorous stirring (1000 rpm) to maximize the interfacial surface area between the organic and aqueous layers.

## Self-Validating Quality Control Checkpoint (In-Process Control)

A protocol must validate itself before resource-intensive workups begin.

- IPC Pull: Stop stirring, allow phase separation (30 seconds). Extract a 10 µL aliquot from the upper (dioxane) layer. Dilute with 990 µL of HPLC-grade Acetonitrile.
- Validation Metric: Run a 3-minute UPLC-MS gradient. The reaction is considered validated and complete only when the characteristic isotopic mass cluster of the starting material (242.9 / 244.9) exhibits an Area Under the Curve (AUC) of relative to the product mass at 254 nm UV trace. If , re-sparge with Argon and heat for 2 additional hours.

## Workup and Isolation

- Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and partition with Brine (10 mL) to collapse the emulsion.
- Extract the aqueous layer with EtOAc ( mL). Combine organic fractions and dry over anhydrous .
- Filter and concentrate in vacuo. Purify the crude oil via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the pure 6-aryl-8-methoxychromane derivative.

## References[6] BLD Pharm. "1965309-91-4 | (6-Bromo-8-methoxy-chroman-3-yl)-methylamine

hydrochloride." Available  
at:<https://www.bldpharm.com/products/1965309-91-4.html>[1] National Center for Biotechnology Information. "6-Bromochroman | C<sub>9</sub>H<sub>9</sub>BrO | CID 10856814 - PubChem." Available  
at:<https://pubchem.ncbi.nlm.nih.gov/compound/6-Bromochroman>[5] ChemBuyersGuide. "BLD Pharmatech Co., Limited - (6-BROMO-8-METHOXYCHROMAN-3-YL)METHANAMINE CAS:885271-56-7." Available  
at:[https://www.chembuyersguide.com/partners/bld-pharmatech-co-limited\\_22.html](https://www.chembuyersguide.com/partners/bld-pharmatech-co-limited_22.html)[4] BLD Pharm. "885271-56-7 | (6-Bromo-8-methoxychroman-3-yl)methanamine." Available  
at:<https://www.bldpharm.com/products/885271-56-7.html>[7] Fluorochem. "CAS 1344433-12-0 - (R)-6-BROMO-8-METHOXYCHROMAN-4-AMINE." Available  
at:<https://www.fluorochem.co.uk/Products/Product?code=F823846>[8] Fluorochem. "CAS 1344433-12-0 - (R)-6-BROMO-8-METHOXYCHROMAN-4-AMINE Details." Available  
at:<https://www.fluorochem.co.uk/Products/Product?>

code=F823846[2] Rovathin Chemical. "6-bromo-8-methoxychromane, 81258-21-1." Available at: <http://www.rovathin.com/product/show-157653.html>[3] Lookchem. "化工产品CASNo. 快速索引“8” 第416 页 (81258-21-1)." Available at: <https://www.lookchem.cn/cas-8/416.html>

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. 6-Bromochroman | C9H9BrO | CID 10856814 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. 6-bromo-8-methoxychromane,81258-21-1 \[rovathin.com\]](#)
- [3. lookchem.cn \[lookchem.cn\]](#)
- [4. bldpharm.com \[bldpharm.com\]](#)
- [5. 1965309-91-4|\(6-Bromo-8-methoxy-chroman-3-yl\)-methylamine hydrochloride|BLD Pharm \[bldpharm.com\]](#)
- [6. fluorochem.co.uk \[fluorochem.co.uk\]](#)
- [7. fluorochem.co.uk \[fluorochem.co.uk\]](#)
- To cite this document: BenchChem. [6-Bromo-8-methoxy-chroman Scaffolds: Molecular Architecture, Identifiers, and Functionalization]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8413497/docs#6-bromo-8-methoxy-chroman-scaffolds-molecular-architecture-identifiers-and-functionalization>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)